2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine

EAAT3 inhibitor neurological probe glutamate transporter

Medicinal chemistry teams pursuing imidazo[1,2-a]pyridine-based probes often face SAR collapse due to positional isomer mismatches. This compound-with precise pyridin-3-yl substitution at C-2 and a free primary amine at C-3-delivers the exact regiochemistry required for EAAT3 selectivity mapping and chemical biology derivatization. • C-2 pyridin-3-yl group: up to ~35-fold EAAT3 selectivity over EAAT1,2,4 • Free C-3 NH₂ enables biotin/fluorophore tagging without pharmacophore disruption • GBB-accessible scaffold supports rapid library expansion • CNS drug-like profile: LogD 0.70, tPSA 56.21 Ų

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 1215963-60-2
Cat. No. B1454418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine
CAS1215963-60-2
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)N)C3=CN=CC=C3
InChIInChI=1S/C12H10N4/c13-12-11(9-4-3-6-14-8-9)15-10-5-1-2-7-16(10)12/h1-8H,13H2
InChIKeyYNBXOLRBDZPWDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine Overview


2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine (CAS 1215963-60-2) is a heterocyclic small molecule featuring an imidazo[1,2-a]pyridine core substituted at the C-2 position with a pyridin-3-yl group and bearing a primary amine at the C-3 position [1]. This scaffold belongs to the imidazo[1,2-a]pyridine-3-amine chemotype, a privileged class in medicinal chemistry due to its rigid, planar framework and capacity for diverse target engagement [2]. Compounds containing this core have been validated as building blocks for developing selective inhibitors, allosteric modulators, and probes across multiple therapeutic areas including neurology, infectious disease, and oncology [3].

Positional Sensitivity of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine


Interchanging imidazo[1,2-a]pyridine-3-amine analogs without rigorous structural validation is inadvisable due to extreme sensitivity of target selectivity and potency to substitution patterns. Published SAR data for the imidazo[1,2-a]pyridine-3-amine class demonstrates that the chemical nature of the C-2 substituent is a critical determinant of selectivity across multiple target families, including EAAT transporters and allosteric sites on viral enzymes [1][2]. Even positional isomers (e.g., pyridin-2-yl vs. pyridin-3-yl substitution) can profoundly alter binding geometry, hydrogen-bonding networks, and downstream pharmacological profiles [3]. Consequently, a compound's exact substitution pattern—not merely its core scaffold—defines its utility as a probe or lead candidate. The quantitative evidence below substantiates why this specific substitution pattern matters.

Comparative Evidence for 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine


C-2 Substitution and EAAT3 Selectivity

In a high-throughput screen of 49,087 compounds against EAAT3, imidazo[1,2-a]pyridine-3-amines emerged as the first selective EAAT3 inhibitor chemotype. SAR analysis explicitly demonstrated that 'the chemical nature of the substituent in the 2-position (compound 7b) was shown to be essential for the selectivity toward EAAT3 over EAAT1,2' [1]. The lead compounds with optimized C-2 furan substitution achieved ~35-fold selectivity (EAAT3 IC50 = 7.2 μM vs. EAAT1,2,4 IC50 ~ 250 μM), while a >20-fold selectivity was observed for the initial hit (EAAT3 IC50 = 13 μM) [1]. Although direct quantitative data for the 2-(pyridin-3-yl) analog are not yet published, the established SAR framework indicates that the C-2 substituent is a primary determinant of EAAT3 selectivity [2].

EAAT3 inhibitor neurological probe glutamate transporter SAR

GBB Synthetic Accessibility and Scalability

Imidazo[1,2-a]pyridin-3-amines bearing C-2 aromatic substituents are efficiently accessed via the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, enabling single-step assembly from 2-aminopyridine, pyridine-3-carbaldehyde, and isocyanide components [1]. The β-cyclodextrin-SO3H catalyzed variant yields imidazo[1,2-a]pyridin-3-amine derivatives with 'short reaction time, practical simplicity, and high yield, and the catalyst can be separated easily by filtration and reused at least four times' [2]. This contrasts with many substituted imidazo[1,2-a]pyridine analogs that require multi-step sequences with lower overall yields [3]. The GBB route to 2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine enables rapid library generation and scalable procurement.

multicomponent reaction Groebke reaction medicinal chemistry library synthesis

C-3 Primary Amine Derivatization Versatility

The free primary amine at the C-3 position of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine constitutes a versatile synthetic handle that is absent in N-alkylated or N-arylated analogs. This amine can be selectively functionalized via reductive amination, amide coupling, urea formation, or sulfonamide installation without affecting the imidazo[1,2-a]pyridine core or the C-2 pyridinyl group [1]. In contrast, analogs bearing pre-installed N-cyclohexyl or N-aryl groups (e.g., comparator compounds in HIV-1 NNRTI studies) lock the C-3 position, eliminating this vector for SAR exploration or probe attachment [2]. The free amine thus provides a unique point of divergence for generating structurally diverse compound libraries from a common intermediate.

derivatization handle chemical biology probe SAR expansion amine functionalization

CNS Physicochemical Profile

Calculated physicochemical properties for 2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine indicate a profile consistent with favorable CNS permeability. The compound has a calculated LogD at pH 7.4 of 0.70, a topological polar surface area (tPSA) of 56.21 Ų, a molecular weight of 210.23 g/mol, and three hydrogen bond acceptors with one donor [1]. These parameters fall within established CNS drug-like space (MW <400, tPSA <90 Ų, LogD 1-3) [2]. For comparison, N-alkylated derivatives such as 6-methyl-N-[4-(propan-2-yl)phenyl]-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine exhibit significantly increased LogP (5.22) and molecular weight (342.44 g/mol), which may compromise CNS penetration and oral bioavailability .

CNS drug discovery physicochemical properties LogD blood-brain barrier

Application Scenarios for 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine


EAAT3 Selective Probe Development

Researchers investigating EAAT3 as a therapeutic target for neurological or psychiatric disorders should prioritize this compound as a C-2 pyridinyl variant within a broader SAR campaign. Published evidence demonstrates that imidazo[1,2-a]pyridine-3-amines with optimized C-2 substituents achieve up to ~35-fold selectivity for EAAT3 over EAAT1,2,4 [1]. The pyridin-3-yl group introduces distinct hydrogen-bonding capacity compared to furan or phenyl substituents, potentially yielding alternative selectivity and potency profiles. This compound serves as a strategic SAR probe for mapping the pharmacophore requirements of EAAT3 inhibition.

Chemical Biology Probe Construction

Investigators requiring a functionalizable scaffold for chemical biology applications—including biotinylation for target identification, fluorophore conjugation for cellular imaging, or solid-phase immobilization for affinity chromatography—should select this compound over N-substituted analogs. The free primary amine at C-3 enables selective derivatization without perturbing the core pharmacophore, while N-alkylated comparators (e.g., cyclohexylamino derivatives from HIV NNRTI studies) lack this functionality [2]. This compound is the preferred starting material for constructing target engagement probes.

GBB High-Throughput Library Synthesis

Medicinal chemistry teams building focused imidazo[1,2-a]pyridine-3-amine libraries for hit identification should prioritize the GBB-accessible scaffold represented by this compound. The Groebke-Blackburn-Bienaymé three-component reaction enables rapid, one-pot assembly of diverse analogs with varying C-2 aromatic substituents and C-3 amine functionality [3]. Catalytic conditions using recyclable β-cyclodextrin-SO3H further reduce cost and environmental impact [4]. This synthetic accessibility supports high-throughput library production and rapid hit expansion.

CNS-Penetrant Lead Optimization

Drug discovery programs targeting CNS indications should consider this compound as an early lead-like starting point based on its calculated physicochemical parameters. With a LogD of 0.70 at pH 7.4 and tPSA of 56.21 Ų, this compound falls within established CNS drug-like space, whereas bulkier N-alkylated analogs deviate significantly (LogP >5, MW >340) and may exhibit impaired brain penetration [5]. The favorable profile supports prioritization of this scaffold for CNS programs over pre-substituted alternatives.

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